molecular formula C16H24N2O5 B2363196 1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1396567-69-3

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2363196
CAS No.: 1396567-69-3
M. Wt: 324.377
InChI Key: DMXDITIEDIBRLO-UHFFFAOYSA-N
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Description

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and a phenyl ring substituted with three methoxy groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-hydroxycyclohexanone and 3,4,5-trimethoxyaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxy group on the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(3-Hydroxycyclohexyl)-3-phenylurea: Lacks the methoxy groups on the phenyl ring.

    1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenyl)urea: Contains only one methoxy group on the phenyl ring.

Uniqueness: 1-(3-Hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-hydroxycyclohexyl)-3-(3,4,5-trimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-21-13-8-11(9-14(22-2)15(13)23-3)18-16(20)17-10-5-4-6-12(19)7-10/h8-10,12,19H,4-7H2,1-3H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDITIEDIBRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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